molecular formula C10H3Cl3F2N2 B13112252 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine

2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine

Cat. No.: B13112252
M. Wt: 295.5 g/mol
InChI Key: UGSLCVCTKSDAQK-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,5-trichlorobenzonitrile with difluoropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H3Cl3F2N2

Molecular Weight

295.5 g/mol

IUPAC Name

2,4-difluoro-5-(2,3,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl3F2N2/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14/h1-3H

InChI Key

UGSLCVCTKSDAQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CN=C(N=C2F)F)Cl)Cl)Cl

Origin of Product

United States

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